Carboxy-EG6-hexadecanethiol
Description
Carboxy-EG6-hexadecanethiol is a specialized self-assembled monolayer (SAM) reagent used in surface functionalization for electrochemical and optical detection systems. Its molecular structure comprises three key components:
- Hexadecane chain: A 16-carbon hydrophobic backbone that facilitates stable anchoring to gold or other noble metal surfaces via the terminal thiol (-SH) group.
- EG6 spacer: A hexa(ethylene glycol) unit providing hydrophilicity, flexibility, and resistance to nonspecific biomolecular adsorption.
- Carboxylic acid terminus: Enables covalent immobilization of biomolecules (e.g., proteins, antibodies) through carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
This compound is widely employed in biosensor fabrication, drug discovery, and nanotechnology due to its balance of surface stability, antifouling properties, and biofunctionalization versatility.
Properties
Molecular Formula |
C30H60O9S |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |
InChI Key |
JFUYDMXTCVUDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:
Formation of the Polyethylene Glycol Chain: Ethylene glycol units are sequentially added to form a polyethylene glycol chain.
Attachment of the Hexadecanethiol Group: The thiol group is introduced at the end of the polyethylene glycol chain.
Carboxylation: The terminal hydroxyl group is converted to a carboxyl group to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
Carboxy-EG6-hexadecanethiol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between Carboxy-EG6-hexadecanethiol and analogous SAM-forming thiols:
Key Comparative Insights:
Chain Length and Stability :
- Longer chains (e.g., C16 in this compound) enhance SAM stability and order due to stronger van der Waals interactions between alkyl chains. This improves resistance to environmental perturbations compared to shorter-chain analogs like C445 (C11) or C385 (C10) .
- However, shorter chains (e.g., C445) form SAMs more rapidly, advantageous for high-throughput applications .
EG Spacer Influence: The EG6 unit in this compound reduces nonspecific adsorption by creating a hydration layer, a critical feature absent in non-EG compounds like C385 or C429 . EG spacers also mitigate steric hindrance during biomolecule immobilization, enhancing accessibility for large proteins compared to straight-chain carboxy-terminated thiols .
Terminal Group Versatility :
- Carboxylic acid-terminated thiols (C463, C445, C385, C429) enable direct covalent conjugation, unlike hydroxyl-terminated analogs (e.g., H337), which require additional surface activation steps .
Application-Specific Tradeoffs: For rigid monolayers in electronic applications, non-EG compounds like C429 or C385 are preferred. In contrast, this compound’s EG6 spacer makes it superior for biointerface applications requiring antifouling and flexible tethering .
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